ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride

Catalog No.
S847653
CAS No.
1630096-68-2
M.F
C9H14ClN3O2
M. Wt
231.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-car...

CAS Number

1630096-68-2

Product Name

ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate;hydrochloride

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8;/h10H,2-5H2,1H3,(H,11,12);1H

InChI Key

WPZAPHVLDNDOFZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NNC2=C1CCNC2.Cl

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCNC2.Cl

Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride is a chemical compound characterized by its complex structure, which includes a pyrazolo-pyridine core. This compound features a carboxylate functional group and is typically encountered in its hydrochloride form, enhancing its solubility and stability for various applications. Its molecular formula is C₉H₁₄ClN₃O₂, with a molecular weight of approximately 231.68 g/mol .

As research on Et-Pyr-COOCH3•HCl is limited, its mechanism of action remains unknown. However, related pyrazole- pyridine derivatives have been investigated for their potential as anticonvulsants, antimicrobials, and anticancer agents []. Their mechanism of action might involve interaction with specific enzymes or receptors in biological systems.

  • While some chemical suppliers offer the compound, descriptions typically focus on its availability for purchase rather than its research applications [].
  • Scientific literature databases do not yield many results for this specific molecule, suggesting it may be a relatively new compound or one not yet widely explored in research.

Further investigation might be required to uncover its potential scientific uses. This could involve:

  • Searching for patents mentioning the compound, which might reveal its intended purpose.
  • Reaching out to the suppliers or manufacturers to inquire about its research applications.
  • Monitoring scientific publications for future studies that might utilize this molecule.

Future Research Potential of Pyrazolopyridines

Although information on ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride is scarce, the pyrazolopyridine class of compounds itself holds promise for various scientific applications due to their interesting structural features [].

Here are some documented areas of research involving pyrazolopyridines:

  • Medicinal Chemistry: Some pyrazolopyridines exhibit biological activity, making them potential candidates for drug discovery efforts. Research has explored their potential as anti-cancer agents, anticonvulsants, and more [].
  • Material Science: Pyrazolopyridines can be used as building blocks for the development of novel functional materials with specific properties [].
Typical of carboxylate esters and heterocycles. Notably:

  • Hydrolysis: Under acidic or basic conditions, ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate can hydrolyze to yield the corresponding carboxylic acid and ethanol.
  • Substitution Reactions: The nitrogen atoms in the pyrazole ring can serve as nucleophiles, allowing for substitution reactions with various electrophiles.
  • Cyclization: It may also undergo cyclization reactions to form more complex heterocycles under specific conditions.

Research indicates that ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride exhibits notable biological activities. It has been studied for:

  • Antimicrobial Properties: Exhibiting activity against various bacteria and fungi.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • CNS Activity: Potential effects on the central nervous system have been noted in preliminary studies.

These activities make it a candidate for further pharmacological exploration .

Synthesis of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride can be achieved through several methods:

  • Condensation Reactions: Combining appropriate aldehydes or ketones with hydrazine derivatives followed by cyclization can yield the pyrazolo-pyridine structure.
  • Esterification: The carboxylic acid derivative can be esterified with ethanol under acidic conditions to produce the ethyl ester.
  • Multistep Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection strategies to introduce various functional groups selectively.

Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride finds applications in:

  • Pharmaceutical Research: As a lead compound in drug development due to its diverse biological activities.
  • Chemical Biology: Utilized in studies exploring enzyme inhibition or receptor interactions.
  • Material Science: Potential use in developing new materials with unique properties based on its chemical structure.

Interaction studies involving ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride focus on its binding affinities with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic pathways. Investigations into its interactions with enzymes and receptors are ongoing to better understand its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
Ethyl 1-methyl-7-oxo-5,6-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylateStructureContains a methyl group enhancing lipophilicity
Ethyl 1-(4-Methoxyphenyl)-7-oxo-4,5,6-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylateStructureSubstituted phenyl ring providing additional biological activity
Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylateStructureLacks the ethyl group but retains similar activity profile

The uniqueness of ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride lies in its specific combination of functional groups and structural features that may confer distinct biological properties compared to these analogs.

The exploration of pyrazolopyridines dates back to early 20th-century studies on nitrogen-containing heterocycles. Pyrazole itself, discovered in 1883, laid the foundation for subsequent research into fused systems. However, systematic investigation of pyrazolopyridines intensified in the 21st century, driven by their recognition as pharmacophores in anticancer and antimicrobial agents. The development of synthetic methodologies, such as cyclization reactions involving phenylhydrazine and α,β-unsaturated carbonyl compounds, enabled targeted access to these scaffolds.

Key Milestones in Pyrazolopyridine Research

  • 2000s: Identification of pyrazolopyridines as COX-2 inhibitors and kinase modulators.
  • 2010s: Emergence of pyrazolopyridine derivatives as intermediates in anticoagulant synthesis (e.g., Apixaban).
  • 2020s: Expanded focus on dihydro derivatives for improved metabolic stability and solubility.

Classification within Heterocyclic Chemistry

Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride belongs to the aliphatic heterocyclic compounds, specifically the saturated pyrazolopyridine subclass. Its structural features include:

PropertyDescription
Ring SystemFused pyrazole (two adjacent nitrogen atoms) and pyridine (one nitrogen atom)
Saturation StatusDihydro (partially saturated)
Functional GroupsEthyl ester, carboxylate, hydrochloride counterion

Structural Relationships

The compound’s pyrazolo[3,4-c]pyridine core is distinct from other pyrazolopyridine isomers (e.g., pyrazolo[3,4-b]pyridine) due to the positional arrangement of nitrogen atoms. This structural variation influences reactivity and biological interactions.

Significance in Scientific Research

Synthetic Utility

Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride serves as a versatile intermediate in multistep syntheses. Key applications include:

  • Anticoagulant Synthesis:
    The compound is a precursor in the synthesis of Apixaban, a direct Factor Xa inhibitor. Its ethyl ester group undergoes hydrolysis to form the carboxylic acid, a critical step in achieving the drug’s active form.

  • Functionalization Platforms:
    The dihydro pyrazolopyridine core allows for further modification via:

    • Electrophilic Substitution: Introduction of iodine or methoxy groups at specific positions.
    • Cyclization Reactions: Formation of fused bicyclic systems for enhanced bioactivity.

Biological Relevance

While direct biological data for the compound is limited, its structural analogs demonstrate:

  • Anticancer Potential: Pyrazolopyridines inhibit kinase pathways involved in tumor proliferation.
  • Antimicrobial Activity: Derivatives exhibit inhibitory effects against drug-resistant pathogens.

Synthetic Methodologies

The compound is typically synthesized through:

StepReagents/ConditionsYield
Cyclization1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitrile + aniline, AC-SO₃H catalyst70–80%
EsterificationEthanol, acid catalysis>90%
Salt FormationHydrochloric acid treatmentQuantitative

Challenges and Opportunities

  • Stability: The dihydro form may exhibit reduced stability compared to fully aromatic pyrazolopyridines, necessitating protective groups during synthesis.
  • Scaffold Optimization: Structural modifications (e.g., substituent introduction) could enhance solubility and target binding.

Dates

Last modified: 08-16-2023

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